

Dihydromyricetin: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: Dihydromyricetin

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Abstract

Dihydromyricetin (DHM), a natural flavonoid predominantly found in *Ampelopsis grossedentata* (vine tea), has garnered significant scientific interest due to its diverse pharmacological effects.^[1] This technical guide provides an in-depth exploration of the chemical structure and physicochemical properties of DHM. It further details its significant biological activities, with a focus on its antioxidant and anti-inflammatory mechanisms. Standardized experimental protocols for evaluating these activities are provided, alongside visualizations of key signaling pathways modulated by this promising bioactive compound.

Chemical Structure and Physicochemical Properties

Dihydromyricetin, also known as Ampelopsin, is a dihydroflavonol, a type of flavonoid.^{[2][3]} Its chemical structure is characterized by a C6-C3-C6 skeleton, with the IUPAC name (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one.^{[1][4][5]} The presence of multiple hydroxyl groups is a key determinant of its biological activity.^[2]

The chemical structure of **Dihydromyricetin** is presented below: (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one

Table 1: Chemical and Physicochemical Properties of **Dihydromyricetin**

Property	Value	References
IUPAC Name	(2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one	[1][4][5]
Synonyms	Ampelopsin, (+)-Dihydromyricetin	[3][4][5][6]
CAS Number	27200-12-0	[3][4][5][6][7]
Molecular Formula	C ₁₅ H ₁₂ O ₈	[4][5][6][7]
Molecular Weight	320.25 g/mol	[3][4][5]
Appearance	Off-white to pale yellow powder	[4]
Melting Point	239-241 °C	[3][4][8]
Boiling Point	780.7 ± 60.0 °C (Predicted)	[3][4][8]
Density	1.808 ± 0.06 g/cm ³ (Predicted)	[3][4][8]
pKa	7.38 ± 0.60 (Predicted)	[3][8]
LogP	1.230 (Estimated)	[3][8]
UV/Vis (λ _{max})	208, 291 nm	[6]

Table 2: Solubility of **Dihydromyricetin**

Solvent	Solubility	References
Water (Room Temp)	~0.2 mg/mL (Slightly soluble)	[2][9]
Hot Water	Soluble	[4][9]
Ethanol	~1 mg/mL	[6]
Hot Ethanol	Freely Soluble	[4]
DMSO	~10 mg/mL	[6]
Dimethylformamide (DMF)	~10 mg/mL	[6]
Acetone	Freely Soluble	[4]
Ethyl Acetate	Very Slightly Soluble	[4]
1:10 DMSO:PBS (pH 7.2)	~0.5 mg/mL	[6]

Dihydromyricetin's stability is influenced by pH, temperature, and the presence of metal ions. It is relatively stable in acidic to neutral conditions (pH < 7.0) but degrades in weak alkaline solutions, a process accelerated by Cu²⁺ and Fe³⁺ ions.[10][11] Temperatures exceeding 100°C can lead to irreversible oxidation.[11][12]

Biological Activities and Signaling Pathways

Dihydromyricetin exhibits a wide array of biological activities, primarily attributed to its potent antioxidant and anti-inflammatory properties.[13][14][15]

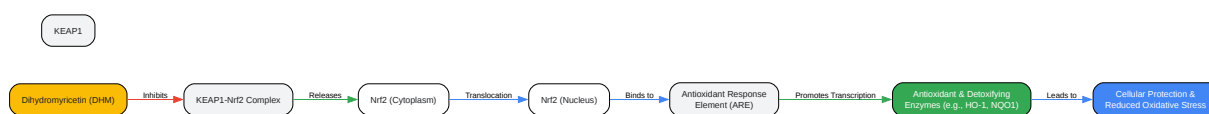
Antioxidant Activity

DHM's antioxidant effects are well-documented and stem from its ability to scavenge free radicals and reduce oxidative stress.[7][15][16] It has been shown to decrease the production of reactive oxygen species (ROS) and malondialdehyde (MDA) while increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD).[9]

Table 3: In Vitro Antioxidant Activity of **Dihydromyricetin**

Assay	IC ₅₀ / EC ₅₀	References
DPPH Radical Scavenging	0.235 µg/mL	[7]
Cellular Antioxidant Activity (CAA)	EC ₅₀ : 226.26 µmol/L	[16][17]

One of the key mechanisms underlying its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[18][19][20] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1). DHM can promote the dissociation of Nrf2 from KEAP1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, which encode for various antioxidant and detoxification enzymes.[19][20]



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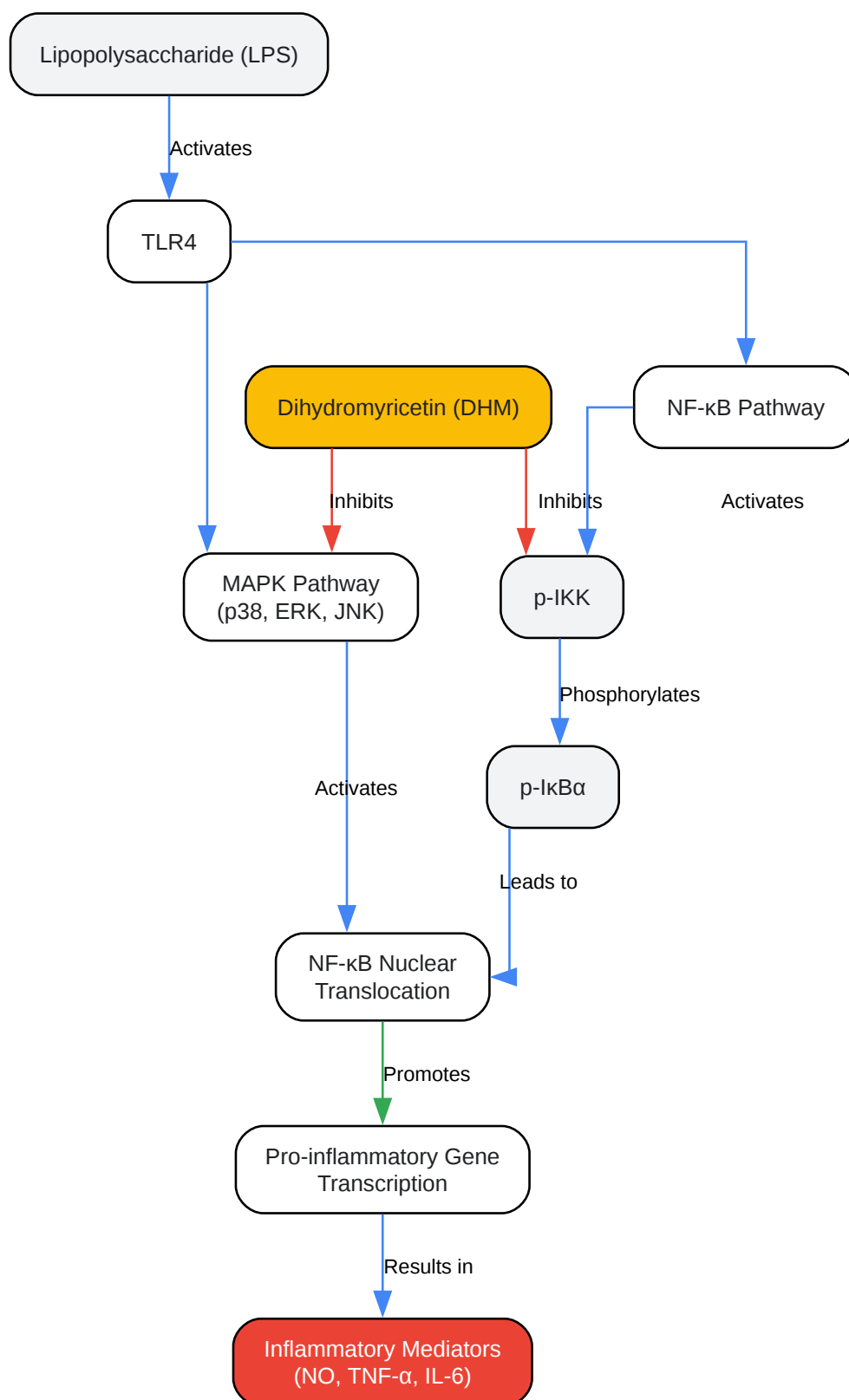
DHM-mediated activation of the Nrf2 signaling pathway.

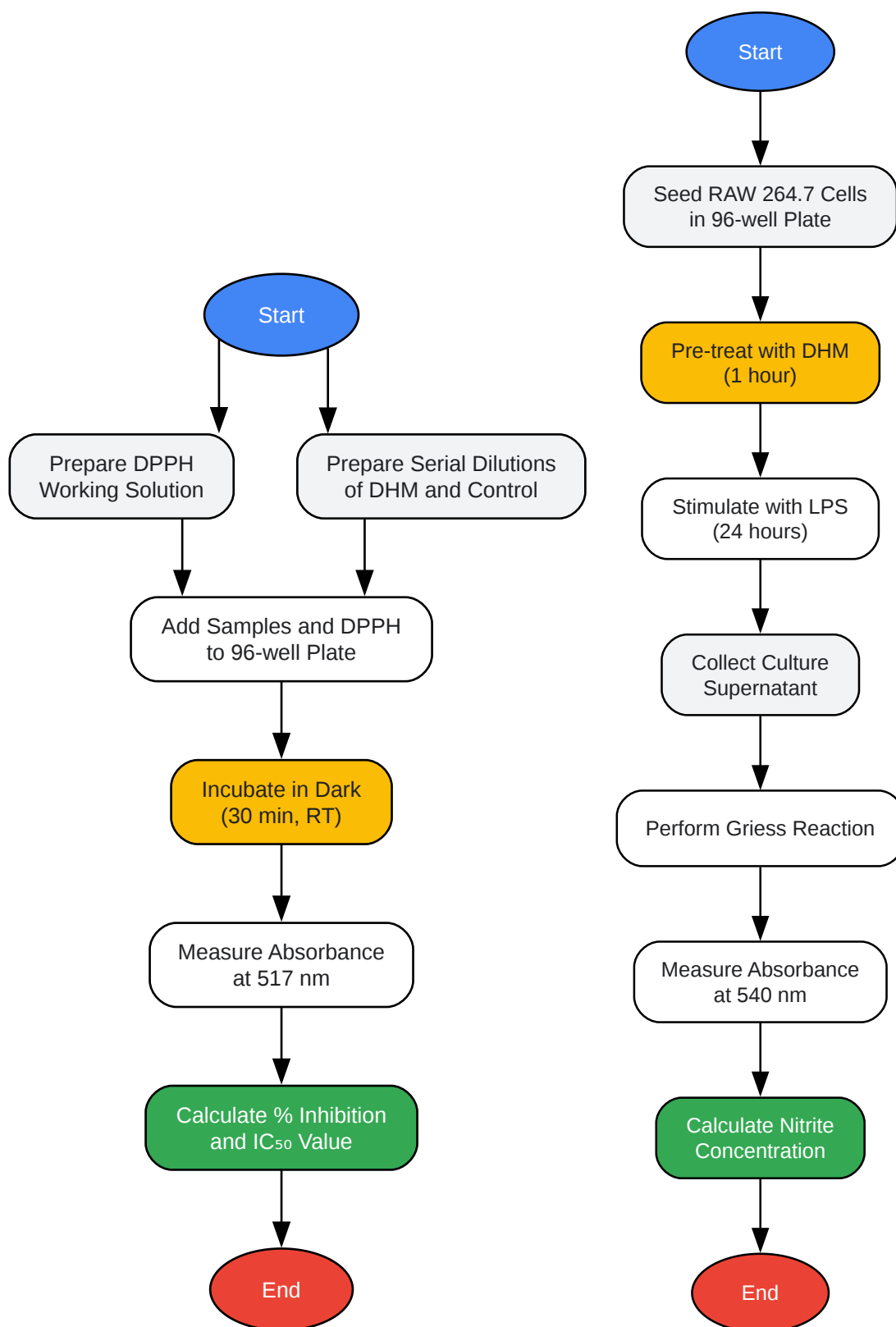
Anti-inflammatory Activity

DHM exerts potent anti-inflammatory effects by modulating key inflammatory signaling pathways.[14][15][18] It has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[18][21]

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response and are significantly modulated by DHM.[18][22][23] [24] DHM can inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitor, IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory

genes.[22] DHM also suppresses the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.[18][22][24]





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